3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(3-Methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzohydrazide with 2-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Reaction Conditions:
Temperature: 80-100°C
Solvent: Anhydrous toluene or dimethylformamide (DMF)
Catalyst: Phosphorus oxychloride (POCl₃)
Time: 6-8 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 3-(3-Formylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole.
Reduction: 3-(3-Methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazoline.
Substitution: 3-(3-Nitrophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. The compound’s ability to interact with specific biological targets makes it a valuable scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional properties. It may also find applications in the agrochemical industry as a component of pesticides or herbicides.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(3-Methoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(3-Methoxyphenyl)-5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole exhibits unique properties due to the specific positioning of the methoxy and methyl groups. These structural differences can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable molecule for various applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-3-4-9-15(12)21-11-16-18-17(19-22-16)13-7-5-8-14(10-13)20-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXHOABPFCHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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